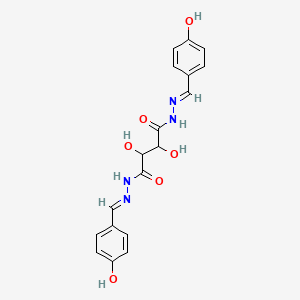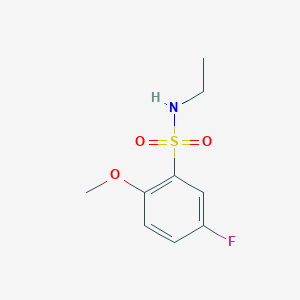![molecular formula C11H15Cl2NO B6046627 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPM is a morpholine derivative that has been synthesized through a specific method, and it has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been found to modulate the activity of the sigma-1 receptor through a specific mechanism. It has been shown to bind to a specific site on the receptor, leading to a conformational change that results in the modulation of downstream signaling pathways. This modulation has been found to have various effects on neuronal function, including the regulation of calcium signaling and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been found to have various biochemical and physiological effects, including the modulation of neuronal activity, the regulation of calcium signaling, and the modulation of neurotransmitter release. It has also been found to have potential therapeutic applications for various neurological disorders, including depression, anxiety, and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its specific mechanism of action, and its potential therapeutic applications for various neurological disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine. One area of research is the development of more potent and selective 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine analogs for potential therapeutic applications. Another area of research is the investigation of the potential toxicity of 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine and the development of safer derivatives. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine and its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research.
Conclusion:
In conclusion, 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine is a morpholine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized through a specific method and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been shown to modulate the activity of the sigma-1 receptor through a specific mechanism, leading to potential therapeutic applications for various neurological disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been synthesized through a specific method that involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with propargylamine, followed by the reaction of the resulting compound with morpholine. This method has been found to be efficient in producing high yields of 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine with high purity.
Wissenschaftliche Forschungsanwendungen
4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been the subject of numerous scientific research studies due to its unique properties. It has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been shown to have a high affinity for a specific type of receptor in the brain, known as the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, cognition, and mood regulation. 4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine has been found to modulate the activity of this receptor, leading to potential therapeutic applications for various neurological disorders.
Eigenschaften
IUPAC Name |
4-[3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-10(9-11(10,12)13)3-2-4-14-5-7-15-8-6-14/h4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQULUNBCRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![1-(1-azocanyl)-3-[2-methoxy-4-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046559.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6046560.png)
![1-tert-butyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6046578.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)
![2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B6046602.png)
![methyl 3-{[(2-tert-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B6046608.png)
![N-[2-(allyloxy)benzyl]-8-methoxy-3-chromanamine](/img/structure/B6046615.png)
![5-[(4-methoxyphenyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6046629.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)


![N-[2-(3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B6046658.png)